![molecular formula C22H28N4O5S2 B2596638 4-(2-(4,6-dimetilbenzo[d]tiazol-2-il)hidrazinocarbonil)-N,N-bis(2-metoxietil)bencenosulfonamida CAS No. 851987-44-5](/img/structure/B2596638.png)
4-(2-(4,6-dimetilbenzo[d]tiazol-2-il)hidrazinocarbonil)-N,N-bis(2-metoxietil)bencenosulfonamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-(4,6-dimethylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-bis(2-methoxyethyl)benzenesulfonamide is a complex organic compound featuring a thiazole ring, a benzenesulfonamide group, and various functional groups
Aplicaciones Científicas De Investigación
Chemistry
The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.
Biology
In biological research, it may be used as a probe to study enzyme interactions and receptor binding due to its complex structure.
Medicine
Industry
In the industrial sector, the compound can be used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
Target of Action
4-(2-(4,6-dimethylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-bis(2-methoxyethyl)benzenesulfonamide primarily targets specific enzymes involved in inflammatory pathways. The compound interacts with cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in the synthesis of pro-inflammatory prostaglandins. By inhibiting COX-2, 4-(2-(4,6-dimethylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-bis(2-methoxyethyl)benzenesulfonamide reduces inflammation and associated symptoms .
Mode of Action
The interaction of 4-(2-(4,6-dimethylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-bis(2-methoxyethyl)benzenesulfonamide with COX-2 involves binding to the enzyme’s active site. This binding prevents the conversion of arachidonic acid to prostaglandin H2, a precursor of various pro-inflammatory mediators. As a result, the production of prostaglandins, which are responsible for pain, fever, and inflammation, is significantly reduced .
Biochemical Pathways
4-(2-(4,6-dimethylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-bis(2-methoxyethyl)benzenesulfonamide affects the arachidonic acid pathway. By inhibiting COX-2, the compound disrupts the synthesis of prostaglandins and thromboxanes, leading to decreased inflammation and pain. This inhibition also affects downstream signaling pathways that involve nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and other transcription factors involved in inflammatory responses .
Result of Action
The molecular and cellular effects of 4-(2-(4,6-dimethylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-bis(2-methoxyethyl)benzenesulfonamide include reduced production of pro-inflammatory mediators, leading to decreased inflammation, pain, and fever. The compound’s action results in the stabilization of cell membranes and inhibition of leukocyte infiltration into inflamed tissues, further contributing to its anti-inflammatory effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of 4-(2-(4,6-dimethylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-bis(2-methoxyethyl)benzenesulfonamide. The compound is stable under physiological pH and temperature conditions but may degrade in highly acidic or basic environments. The presence of other drugs or compounds that induce or inhibit liver enzymes can affect its metabolism and, consequently, its therapeutic efficacy .
: Information synthesized from various sources on the mechanism of action of thiazole derivatives.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(4,6-dimethylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-bis(2-methoxyethyl)benzenesulfonamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides.
Attachment of the Hydrazinecarbonyl Group: This step involves the reaction of the thiazole derivative with hydrazine to form the hydrazinecarbonyl group.
Sulfonamide Formation: The final step involves the reaction of the intermediate with N,N-bis(2-methoxyethyl)benzenesulfonyl chloride under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the hydrazinecarbonyl group.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under various conditions.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products may include primary or secondary amines.
Substitution: Products depend on the substituents introduced, such as halogenated or alkylated derivatives.
Comparación Con Compuestos Similares
Similar Compounds
- 4,6-dimethylbenzo[d]thiazole
- N,N-bis(2-methoxyethyl)benzenesulfonamide
- Hydrazinecarbonyl derivatives
Uniqueness
The uniqueness of 4-(2-(4,6-dimethylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-bis(2-methoxyethyl)benzenesulfonamide lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.
Propiedades
IUPAC Name |
4-[[(4,6-dimethyl-1,3-benzothiazol-2-yl)amino]carbamoyl]-N,N-bis(2-methoxyethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O5S2/c1-15-13-16(2)20-19(14-15)32-22(23-20)25-24-21(27)17-5-7-18(8-6-17)33(28,29)26(9-11-30-3)10-12-31-4/h5-8,13-14H,9-12H2,1-4H3,(H,23,25)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQEVMXUWSRYSCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=N2)NNC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCOC)CCOC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
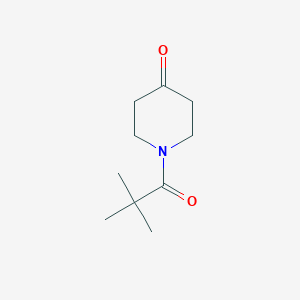
![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2596559.png)
![8-[(dibenzylamino)methyl]-1,3-dimethyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione](/img/new.no-structure.jpg)

![methyl 4H,5H,6H,7H-thieno[3,2-b]pyridine-6-carboxylate](/img/structure/B2596563.png)
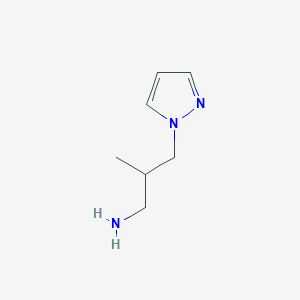
![1-(tert-butyl)-4-isopropyl-6-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2596567.png)
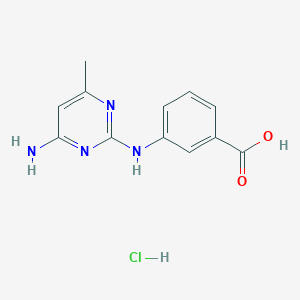
![3-(2-chlorophenyl)-N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2596569.png)
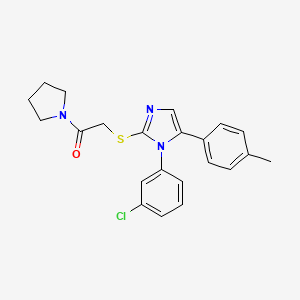
![6-[1-(3-chlorophenyl)-1H-pyrazol-5-yl]-2-(3-methoxyphenyl)-4-methyl-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione](/img/structure/B2596574.png)
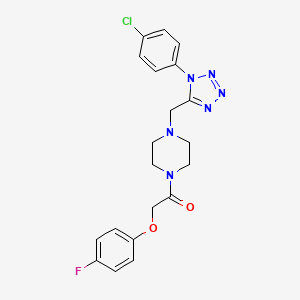

![(E)-[(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methylidene][(4-chlorophenyl)methoxy]amine](/img/structure/B2596578.png)
